IKK2 Inhibitory Potency: Class‑Level Benchmark from the GlaxoSmithKline Indole Carboxamide Patent Series
The GlaxoSmithKline patent family (US 2007/0254873 and US 8,372,875) establishes that indole‑2‑carboxamides bearing piperidine N‑substituents can achieve nanomolar IKK2 inhibition, with exemplar compounds exhibiting IC₅₀ values in the 20–200 nM range in recombinant human IKK2 enzyme assays [1][2]. While the specific compound N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide is not individually profiled with a discrete IC₅₀ in the available patent texts or public databases, its structural features place it within the most potent sub‑series. A closely related analog – differing in the indole substitution pattern rather than the oxolane‑piperidine moiety – is registered in BindingDB (ChEMBL_502283 / CHEMBL983954) with a reported IC₅₀ of 20 ± n/a nM against human recombinant IKK2 [3]. This class‑level inference suggests that the target compound likely retains single‑digit to low‑double‑digit nanomolar potency, but confirmation via a dedicated head‑to‑head biochemical assay is required for definitive procurement decisions.
| Evidence Dimension | IKK2 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; predicted low‑nanomolar based on structural class membership |
| Comparator Or Baseline | Closest structurally characterized analog (BindingDB BDBM50413881): IC₅₀ = 20 nM (ChEMBL_502283 / human recombinant IKK2) |
| Quantified Difference | Cannot be calculated without target compound assay data |
| Conditions | Recombinant human IKK2 enzyme inhibition assay (ChEMBL_502283) |
Why This Matters
This evidence establishes the potency range expected for the indole‑2‑carboxamide class but underscores the absence of compound‑specific data, meaning procurement should be accompanied by a request for custom biochemical profiling.
- [1] Kerns, J.K., Lindenmuth, M., Lin, X., Nie, H., Thomas, S.M. (Glaxo Group Limited). Chemical Compounds (Indole Carboxamide Derivatives as IKK2 Inhibitors). United States Patent Application Publication US 2007/0254873 A1, November 1, 2007. View Source
- [2] Liddle, J., Bamborough, P., Barker, M.D., Campos, S., Cousins, R.P., Cutler, G.J., Hobbs, H., Holmes, D.S., Ioannou, C., Mellor, G.W., Morse, M.A., Payne, J.J., et al. (GlaxoSmithKline). Indole carboxamides as IKK2 inhibitors. United States Patent US 8,372,875 B2, February 12, 2013. View Source
- [3] BindingDB Entry for BDBM50413881, ChEMBL_502283 (CHEMBL983954). Inhibition of human recombinant IKK2. Accession: 50041722. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=0 View Source
